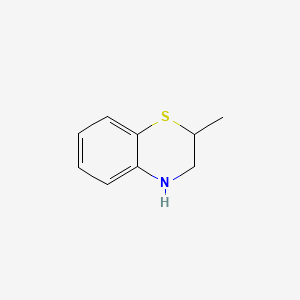

2-methyl-3,4-dihydro-2H-1,4-benzothiazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

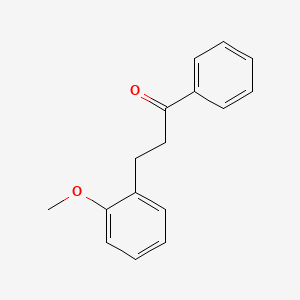

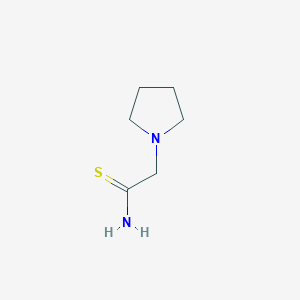

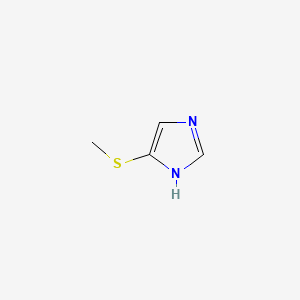

2-Methyl-3,4-dihydro-2H-1,4-benzothiazine is a chemical compound that belongs to the class of benzothiazines, which are heterocyclic compounds containing a benzene ring fused to a thiazine ring. This compound and its derivatives have been the subject of various studies due to their potential biological and pharmacological activities, including anti-inflammatory, analgesic, and modulatory effects on receptors .

Synthesis Analysis

The synthesis of 2-methyl-3,4-dihydro-2H-1,4-benzothiazine derivatives has been explored through various methods. A notable approach involves the oxidative cyclization mediated by molecular iodine, which allows for the formation of new C-N and S-N bonds at ambient temperature, leading to the discovery of a new class of benzothiazines . Another method includes a five-step synthesis from saccharin sodium salt, which yields a precursor for further chemical transformations . Additionally, the synthesis of 2-hetaryl derivatives has been achieved by reacting 2-chloro derivatives with electron-rich heterocycles under basic catalysis .

Molecular Structure Analysis

The molecular structure of 2-methyl-3,4-dihydro-2H-1,4-benzothiazine derivatives has been elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray diffraction analysis. These studies have provided insights into the spatial configuration of the molecules and the influence of different substituents on the ring system . The heterocyclic thiazine rings often adopt half-chair conformations, and the presence of intramolecular hydrogen bonds contributes to the stability of the structures .

Chemical Reactions Analysis

The chemical reactivity of benzothiazine derivatives includes ring expansion, hydrazinolysis, and reactions with various electrophiles under microwave-assisted conditions . Ring contraction reactions have also been reported, providing access to pharmacologically relevant benzothiazine 1,1-dioxides . The reactivity patterns of these compounds are influenced by their electronic and steric properties, which can be modified through different synthetic strategies.

Physical and Chemical Properties Analysis

Benzothiazine derivatives exhibit a range of physical and chemical properties that are influenced by their molecular structures. The introduction of different substituents can lead to variations in lipophilicity, which in turn affects biological activities such as anti-microbial effects . The thermal stability of these compounds has been studied through derivatographic analysis, allowing for the determination of optimal conditions for obtaining anhydrous forms without unwanted decomposition . The propensity of certain benzothiazine derivatives to release SO2 has also been characterized through mass spectral studies .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Novel Synthesis Techniques : Katritzky et al. (2002) developed a novel dilithiation approach to synthesize 3,4-dihydro-2H-1,3-benzothiazines using directed ortho-lithiation of thiophenols. This method highlights the versatility of 1,4-benzothiazines in chemical synthesis, offering a new pathway for the generation of these compounds through a one-pot reaction process (Katritzky, Xu, & Jain, 2002).

Precursor for Antiosteoarthritis Compounds : A simple and efficient synthesis pathway from saccharin sodium salt to methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide was achieved, showcasing its application as a precursor for creating quaternary ammonium derivatives with potential antiosteoarthritis properties (Vidal, Madelmont, & Mounetou, 2006).

Chemical Rearrangement and Derivative Synthesis : Research by Nazarenko et al. (2008) explored the reaction of 2-chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazines with push-pull enamines, leading to the synthesis of a set of derivatives, offering insights into the reactivity and potential applications of 1,4-benzothiazines in developing new chemical entities (Nazarenko et al., 2008).

Biological and Pharmacological Applications

Antibacterial Properties : Novel 1,4-benzothiazine derivatives with antibacterial properties were synthesized by Sebbar et al. (2016), who utilized triazole and oxazolidinone to create compounds showing effective action against various microorganisms. This indicates the potential of benzothiazine derivatives in developing new antimicrobial agents (Sebbar et al., 2016).

Synthesis of Biologically Active Derivatives : Zia-ur-Rehman et al. (2009) described the synthesis of novel 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, showing preliminary antibacterial and antioxidant activities. This work demonstrates the potential of 1,4-benzothiazine derivatives as biologically active molecules (Zia-ur-Rehman et al., 2009).

Safety and Hazards

2-Methyl-3,4-dihydro-2H-1,4-benzothiazine is classified as a GHS07 substance . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, washing with plenty of soap and water if it comes into contact with skin, and removing to fresh air and keeping comfortable for breathing if inhaled .

Wirkmechanismus

Target of Action

Similar compounds have been reported to exhibit antimicrobial, antiviral, and antihypertensive activities .

Mode of Action

It’s known that the activity of similar compounds can vary remarkably depending on the substituents .

Biochemical Pathways

Related compounds have been reported to modulate katp channels and ampa receptors .

Result of Action

Similar compounds have been reported to exhibit antimicrobial and antihypertensive activities .

Eigenschaften

IUPAC Name |

2-methyl-3,4-dihydro-2H-1,4-benzothiazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS/c1-7-6-10-8-4-2-3-5-9(8)11-7/h2-5,7,10H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZSCUJZRZIIVBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=CC=CC=C2S1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10525512 |

Source

|

| Record name | 2-Methyl-3,4-dihydro-2H-1,4-benzothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10525512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-3,4-dihydro-2H-1,4-benzothiazine | |

CAS RN |

58960-00-2 |

Source

|

| Record name | 2-Methyl-3,4-dihydro-2H-1,4-benzothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10525512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid](/img/structure/B1338752.png)

![2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1338760.png)